

# Lipid 9 CAS number and molecular formula

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## Compound of Interest

Compound Name: Lipid 9

Cat. No.: B15573339

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## An In-depth Technical Guide to Lipid A9

Disclaimer: The user request specified "**Lipid 9**". Initial research revealed ambiguity, with "**Lipid 9**" potentially referring to two distinct molecules. This guide focuses on the ionizable cationic lipid designated as Lipid A9 (CAS Number: 2036272-50-9), due to the greater availability of comprehensive technical data for this compound, which is pertinent to researchers, scientists, and drug development professionals.

## Introduction

Lipid A9 is an ionizable cationic lipid that has gained prominence in the field of nucleic acid delivery.<sup>[1][2][3]</sup> Its unique chemical structure allows for the efficient encapsulation of genetic material, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into lipid nanoparticles (LNPs). These LNPs serve as protective carriers, facilitating the delivery of their cargo into target cells in vivo.<sup>[1][4]</sup> The ionizable nature of Lipid A9, with a pKa of approximately 6.27 to 6.5, is crucial for both the stable formulation of LNPs and the subsequent endosomal escape of the payload within the acidic environment of the endosome, a critical step for therapeutic efficacy.<sup>[1][5]</sup> This guide provides a comprehensive overview of Lipid A9, including its chemical properties, a detailed methodology for its use in LNP formulation, and insights into its biological interactions.

## Physicochemical Properties of Lipid A9

A clear understanding of the physicochemical properties of Lipid A9 is essential for its effective application in drug delivery systems. The following table summarizes key quantitative data for Lipid A9.

Property	Value	Reference
CAS Number	2036272-50-9	[1][2][3][6]
Molecular Formula	C <sub>57</sub> H <sub>112</sub> N <sub>2</sub> O <sub>5</sub>	[1][2][6][7]
Molecular Weight	905.5 g/mol	[1][2][3][6]
pKa	6.27 - 6.5	[1][5][6]
Purity	≥95%	[2]
Solubility	Soluble in Ethanol, Chloroform, DMSO, DMF	[1][5][6]
Storage	-20°C	[1][5]

## Experimental Protocols

The primary application of Lipid A9 is in the formulation of lipid nanoparticles for the delivery of nucleic acids. The following section details a representative experimental protocol for the preparation of Lipid A9-containing LNPs encapsulating mRNA. This protocol is based on established microfluidic mixing techniques.[8]

## Materials

- Lipid A9
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
- Messenger RNA (mRNA) of interest
- Ethanol (anhydrous)
- Citrate buffer (e.g., 50 mM, pH 4.0)

- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device

## Preparation of Lipid Stock Solution

- Prepare individual stock solutions of Lipid A9, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.
- Combine the individual lipid stock solutions to create a final lipid mixture with a specific molar ratio. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[3]
- The final concentration of the total lipid in the ethanol solution should be between 10-25 mM.

## Preparation of Aqueous mRNA Solution

- Dissolve the mRNA in an acidic aqueous buffer, such as a 50 mM citrate buffer with a pH of 4.0.[7]
- The acidic pH ensures that the ionizable headgroup of Lipid A9 will be protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone.

## LNP Formulation using Microfluidic Mixing

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid stock solution (in ethanol) into one syringe and the aqueous mRNA solution into another.
- Pump the two solutions through the microfluidic device at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[7] The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

## Dialysis and Sterilization

- The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C.[7]

- For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22  $\mu\text{m}$  filter.[3]

## LNP Characterization

- Particle Size and Polydispersity Index (PDI): Determine the size and size distribution of the LNPs using Dynamic Light Scattering (DLS).
- Zeta Potential: Measure the surface charge of the LNPs.
- Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant.

## Signaling Pathways and Biological Activity

LNPs formulated with ionizable lipids like Lipid A9 are not merely passive delivery vehicles; they can also modulate the innate immune system.[9] This can be advantageous for applications such as vaccines, where an adjuvant effect is desirable.

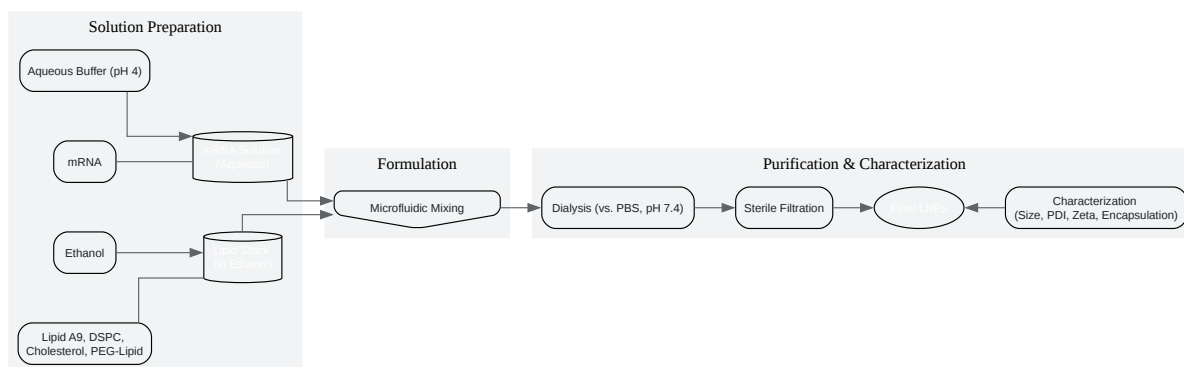
### Innate Immune Activation

Upon administration, LNPs containing ionizable lipids can be recognized by components of the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.[9] For instance, LNPs containing Lipid A9 and encapsulating a non-stimulatory siRNA have been shown to increase plasma levels of Chemokine (C-C motif) ligand 2 (CCL2).[1] This indicates an activation of the innate immune response.

While the precise signaling cascade for Lipid A9 has not been fully elucidated, it is hypothesized to follow a pathway similar to other cationic lipids. This involves recognition by Toll-like receptors (TLRs), such as TLR2 and TLR4, on the surface of immune cells like macrophages and dendritic cells.[10][11] This recognition can trigger a downstream signaling cascade, leading to the activation of transcription factors like NF- $\kappa$ B, which in turn upregulates the expression of pro-inflammatory genes, including CCL2.[10] Furthermore, some cationic lipids have been shown to activate the NLRP3 inflammasome, another key component of the innate immune system.[10][11]

## Visualizations

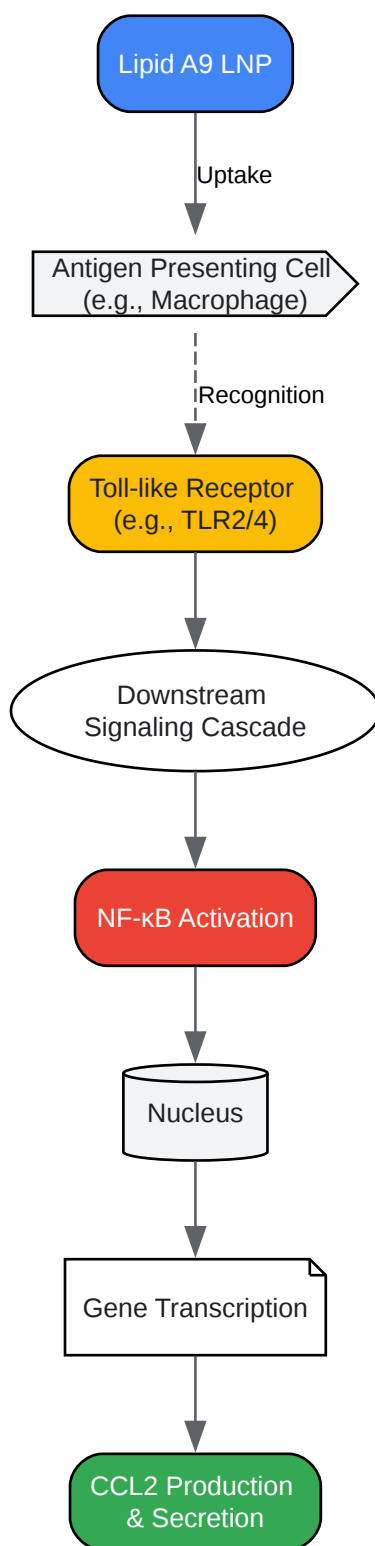
### Experimental Workflow for LNP Formulation



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Caption: Workflow for Lipid A9 LNP Formulation.

## Proposed Signaling Pathway for Innate Immune Activation



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